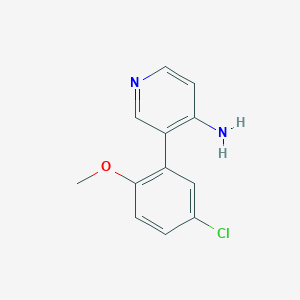![molecular formula C20H30N2 B3870333 3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine](/img/structure/B3870333.png)
3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine
Overview
Description
3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring and a pyridine ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Key steps include the hydrogenation of intermediates and the use of advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive compound with potential anticancer effects.
Matrine: An alkaloid with various pharmacological activities, including anti-inflammatory and anticancer properties
Uniqueness
3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyridine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-17(2)8-6-9-18(3)12-15-22-14-5-4-11-20(22)19-10-7-13-21-16-19/h7-8,10,12-13,16,20H,4-6,9,11,14-15H2,1-3H3/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAMQJCRHPXNLE-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCCCC1C2=CN=CC=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCCCC1C2=CN=CC=C2)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(morpholin-4-ylmethyl)phenyl]isonicotinamide](/img/structure/B3870280.png)
![1-O-methyl 2-O-[(4Z)-2,2,5,9-tetramethyldeca-4,8-dienyl] oxalate](/img/structure/B3870288.png)
![(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3870289.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B3870299.png)
![2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidin-1-yl)-2-oxo-1-(2-thienyl)ethanone](/img/structure/B3870300.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B3870305.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpropanamide](/img/structure/B3870306.png)
![N-(4-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethoxy}phenyl)propanamide](/img/structure/B3870309.png)
![3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B3870319.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B3870346.png)
![(3S)-1-ethyl-4-[5-(indol-1-ylmethyl)-1H-pyrazole-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B3870359.png)

